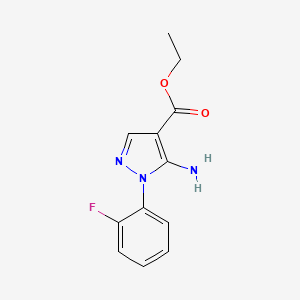

ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHXOVWRDYMNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402435 | |

| Record name | ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-65-8 | |

| Record name | ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis and Application of Ethyl 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide for Advanced Drug Discovery

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. The table below summarizes the key computed and experimental data for closely related analogs, providing a reliable reference for the anticipated properties of ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate.

| Property | Value (for 4-fluorophenyl analog) | Source |

| CAS Number | 138907-68-3 | [5][6] |

| Molecular Formula | C12H12FN3O2 | [5][6] |

| Molecular Weight | 249.24 g/mol | [5][6] |

| Appearance | White needles | [5] |

| Melting Point | 150-157 °C | [5] |

| Purity | ≥ 98% (HPLC) | [5] |

| Storage Conditions | 0-8°C, inert atmosphere, keep in dark place | [7] |

The introduction of a fluorine atom at the ortho position of the phenyl ring is a deliberate strategic choice in medicinal chemistry. This substitution can profoundly influence the molecule's conformation, electronic properties, and metabolic stability. The high electronegativity of fluorine can modulate the pKa of the amine group and influence the overall electron distribution within the pyrazole ring system. Furthermore, the ortho-fluoro group can induce a specific torsion angle between the phenyl and pyrazole rings, which can be critical for achieving selective binding to a biological target.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Robust and Scalable Protocol

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxylates is a well-established process, typically proceeding through the condensation of a substituted hydrazine with an appropriate three-carbon electrophile.[8][9] The most common and efficient method utilizes the reaction of 2-fluorophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate. This one-pot reaction is favored for its simplicity, high yields, and the ready availability of starting materials.

Experimental Protocol

Materials:

-

2-Fluorophenylhydrazine hydrochloride

-

Ethyl (ethoxymethylene)cyanoacetate

-

Absolute Ethanol

-

Triethylamine or Sodium Acetate

-

Toluene (optional, for azeotropic removal of water)[9]

Procedure:

-

Hydrazine Salt Neutralization (if applicable): To a solution of 2-fluorophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol, add triethylamine (1.1 eq) or an equivalent base. Stir at room temperature for 30 minutes.

-

Condensation Reaction: To the resulting solution of the free hydrazine, add ethyl (ethoxymethylene)cyanoacetate (1.05 eq) portion-wise.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol.

Causality Behind Experimental Choices:

-

Solvent: Absolute ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and allows for a convenient reflux temperature. Toluene can be used as a co-solvent to facilitate the removal of water and drive the reaction to completion.[9]

-

Base: The use of a mild base like triethylamine is crucial when starting from the hydrochloride salt of the hydrazine to generate the free base in situ, which is the active nucleophile in the reaction.

-

Stoichiometry: A slight excess of ethyl (ethoxymethylene)cyanoacetate is often used to ensure complete consumption of the hydrazine, which can be more challenging to remove during purification.

Caption: Inhibition of the FGFR signaling pathway by pyrazole-based inhibitors.

In the Development of Anti-inflammatory Agents

The pyrazole nucleus is also present in several non-steroidal anti-inflammatory drugs (NSAIDs). [3][10]The 5-aminopyrazole scaffold can be elaborated to generate compounds that selectively inhibit cyclooxygenase (COX) enzymes or other inflammatory targets. The anti-inflammatory and analgesic properties of novel pyrazole derivatives are an active area of research. [10]

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle this compound with the same precautions as other laboratory chemicals. Based on data for similar compounds, it may cause skin and eye irritation. [4][11]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its robust synthesis and versatile reactivity make it an attractive starting material for the creation of diverse chemical libraries. The strategic placement of the ortho-fluorine atom on the phenyl ring offers medicinal chemists a powerful tool to fine-tune the pharmacological properties of the resulting molecules. Future research will likely focus on exploring the full potential of this building block in the development of novel therapeutics targeting a range of diseases. The continued investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.

References

-

PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Al-Said, M. S., et al. (2012). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. [Link]

-

El-Remaily, M. A. A. M., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(10), 8049-8058. [Link]

-

precisionFDA. ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. [Link]

-

PrepChem.com. Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. [Link]

-

Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1059. [Link]

- Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 20(3), 257-263. [Link]

-

Lead Sciences. Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate. [Link]

-

El-Metwaly, A. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5486. [Link]

-

Kamal, A., et al. (2016). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Bioactive Compounds, 12(3), 166-183. [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-13. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate - Lead Sciences [lead-sciences.com]

- 8. prepchem.com [prepchem.com]

- 9. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. 5-氨基-1-甲基吡唑-4-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Abstract

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in the development of novel therapeutic agents and agrochemicals.[1] Its substituted pyrazole core is a recognized pharmacophore, lending itself to a wide array of biological activities. This guide provides an in-depth, field-proven methodology for the synthesis of this target compound. We will dissect a robust and widely adopted three-stage synthetic pathway, beginning from commercially available precursors. This document offers detailed experimental protocols, mechanistic insights, and process optimization considerations to empower researchers and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and more.[2][3][4] The specific introduction of a 2-fluorophenyl group at the N-1 position and an ethyl carboxylate at C-4 modulates the molecule's electronic properties and steric profile, offering fine-tuned control over its interaction with biological targets. The synthesis pathway detailed herein is a classic example of heterocyclic chemistry, relying on a highly efficient cyclocondensation reaction that is both scalable and reproducible.

Retrosynthetic Analysis and Strategy

The logical disconnection of the target molecule reveals a clear and convergent synthetic strategy. The core pyrazole ring is most efficiently constructed via the condensation of a hydrazine derivative with a three-carbon electrophilic partner.

This analysis identifies two key intermediates: 2-Fluorophenylhydrazine and Ethyl 2-cyano-3-ethoxyacrylate . The overall synthesis is therefore structured as a three-part process:

-

Part A: Synthesis of 2-Fluorophenylhydrazine Hydrochloride from 2-Fluoroaniline.

-

Part B: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate from Ethyl Cyanoacetate.

-

Part C: Final cyclocondensation to yield the title compound.

Core Synthesis Pathway: Experimental Protocols

This section provides detailed, step-by-step methodologies for each stage of the synthesis.

Part A: Synthesis of 2-Fluorophenylhydrazine Hydrochloride (Precursor 1)

This synthesis proceeds via a classical diazotization of 2-fluoroaniline, followed by reduction of the resulting diazonium salt.[5][6] The product is isolated as a hydrochloride salt for enhanced stability.[7]

Reaction Scheme: 2-Fluoroaniline → 2-Fluorophenyldiazonium Chloride → 2-Fluorophenylhydrazine Hydrochloride

Materials & Reagents Data

| Reagent | Formula | MW ( g/mol ) | Moles | Equiv. |

|---|---|---|---|---|

| 2-Fluoroaniline | C₆H₆FN | 111.12 | 0.20 | 1.0 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~0.66 | ~3.3 |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.21 | 1.05 |

| Sodium Bisulfite | NaHSO₃ | 104.06 | ~0.60 | ~3.0 |

| Sodium Hydroxide | NaOH | 40.00 | As needed | - |

Experimental Protocol:

-

Diazotization:

-

To a 1 L beaker equipped with a magnetic stirrer, add concentrated hydrochloric acid (60 mL) and water (100 mL). Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add 2-fluoroaniline (22.2 g, 0.20 mol) to the cold acid solution while maintaining the temperature below 5 °C. Stir until a fine slurry of the amine hydrochloride salt is formed.

-

Prepare a solution of sodium nitrite (14.5 g, 0.21 mol) in water (40 mL).

-

Add the sodium nitrite solution dropwise to the amine slurry over 30-45 minutes. Crucial: The temperature must be strictly maintained between 0-5 °C to prevent decomposition of the diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.

-

-

Reduction:

-

In a separate 2 L flask, prepare a solution of sodium bisulfite (62.4 g, 0.60 mol) in water (300 mL) and cool it to 5-10 °C. Adjust the pH to 5.5-6.0 using a 50% sodium hydroxide solution.

-

Slowly add the cold diazonium salt solution to the bisulfite solution over 1 hour, ensuring the temperature does not exceed 10 °C and maintaining the pH at 5.5-6.0 by concomitant addition of 50% NaOH.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to 70-75 °C for 2 hours.

-

-

Hydrolysis and Isolation:

-

To the hot solution, carefully add concentrated hydrochloric acid (70 mL). The mixture will foam as SO₂ is released.

-

Continue heating at 80 °C for an additional 30 minutes.

-

Cool the mixture slowly to 5 °C. The 2-fluorophenylhydrazine hydrochloride will crystallize.

-

Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield the title precursor as a pale crystalline solid.

-

Part B: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate (Precursor 2)

This intermediate is prepared through the condensation of ethyl cyanoacetate and triethyl orthoformate, with acetic anhydride serving as both a catalyst and a water scavenger.[8][9]

Reaction Scheme: Ethyl Cyanoacetate + Triethyl Orthoformate → Ethyl 2-cyano-3-ethoxyacrylate

Materials & Reagents Data

| Reagent | Formula | MW ( g/mol ) | Moles | Equiv. |

|---|---|---|---|---|

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 0.50 | 1.0 |

| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 0.75 | 1.5 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 0.75 | 1.5 |

Experimental Protocol:

-

Reaction Setup:

-

In a 500 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, combine ethyl cyanoacetate (56.6 g, 0.50 mol), triethyl orthoformate (111.2 g, 0.75 mol), and acetic anhydride (76.6 g, 0.75 mol).

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 140-150 °C) using an oil bath for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the volatile components (excess reagents and ethyl acetate byproduct) by distillation under reduced pressure.

-

The crude residue is then purified by vacuum distillation or by recrystallization from a suitable solvent like ethanol/water or isopropanol to yield Ethyl 2-cyano-3-ethoxyacrylate as a low-melting, faint yellow solid.[9]

-

Part C: Cyclocondensation to Yield this compound

This is the final, convergent step where the pyrazole ring is formed. The reaction involves the nucleophilic attack of the hydrazine onto the electron-deficient alkene, followed by intramolecular cyclization and elimination of ethanol.[10][11]

Reaction Scheme: Precursor 1 + Precursor 2 → Final Product

Materials & Reagents Data

| Reagent | Formula | MW ( g/mol ) | Moles | Equiv. |

|---|---|---|---|---|

| 2-Fluorophenylhydrazine HCl | C₆H₈ClFN₂ | 162.59 | 0.10 | 1.0 |

| Ethyl 2-cyano-3-ethoxyacrylate | C₈H₁₁NO₃ | 169.18 | 0.10 | 1.0 |

| Absolute Ethanol | C₂H₅OH | 46.07 | - | Solvent |

| Triethylamine (or other base) | C₆H₁₅N | 101.19 | 0.11 | 1.1 |

Experimental Protocol:

-

Reaction Setup:

-

To a 250 mL round-bottom flask, add 2-fluorophenylhydrazine hydrochloride (16.3 g, 0.10 mol) and absolute ethanol (100 mL).

-

Stir the suspension and add triethylamine (11.1 g, 0.11 mol) to neutralize the hydrochloride salt and liberate the free hydrazine base. Stir for 15 minutes at room temperature.

-

-

Reagent Addition:

-

To this solution, add ethyl 2-cyano-3-ethoxyacrylate (16.9 g, 0.10 mol) in one portion.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 78 °C) for 3-5 hours. The reaction should be monitored by TLC until the starting materials are consumed.

-

-

Isolation and Purification:

-

Upon completion, cool the reaction mixture to room temperature and then further in an ice bath for 1 hour.

-

The product will often precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

-

The crude product can be further purified by recrystallization from ethanol to afford this compound as a pure, crystalline solid.

-

Mechanistic Insights: The Cyclocondensation Pathway

The formation of the 5-aminopyrazole ring is a well-established process that proceeds through a sequence of addition, cyclization, and elimination steps.

-

Michael Addition: The terminal nitrogen of the 2-fluorophenylhydrazine acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylate system.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the electrophilic carbon of the nitrile group, forming a five-membered ring.

-

Elimination and Tautomerization: The resulting intermediate eliminates a molecule of ethanol. A subsequent tautomerization (proton shift) leads to the stable, aromatic 5-aminopyrazole final product.

Product Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes typical analytical data.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approx. 92-95 °C (Varies with purity) |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): ~1.3-1.4 (t, 3H, -CH₃), ~4.2-4.3 (q, 2H, -OCH₂-), ~5.0 (s, 2H, -NH₂), ~7.1-7.5 (m, 4H, Ar-H), ~7.6 (s, 1H, Pyrazole C₃-H) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): ~14.5, ~59.5, ~95.0, ~116.0 (d), ~124.0, ~125.0 (d), ~129.0, ~130.0, ~141.0, ~152.0, ~157.0 (d), ~164.0 |

| Mass Spec (ESI+) | m/z: 250.1 [M+H]⁺ |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.[12]

Conclusion

This guide has detailed a reliable and efficient synthetic route to this compound. By breaking the process down into the synthesis of two key precursors followed by a final cyclocondensation, researchers can systematically produce high-purity material. The provided protocols are grounded in established chemical principles and offer a solid foundation for laboratory-scale production and further process development. The strategic value of this compound as a versatile intermediate ensures that this synthetic methodology remains highly relevant to the fields of pharmaceutical and materials science.

References

- EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents.

-

Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]

-

Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents - PubMed. Available from: [Link]

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. Available from: [Link]

-

Synthesis of Pyrazoles via Electrophilic Cyclization | The Journal of Organic Chemistry. Available from: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available from: [Link]

-

(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Available from: [Link]

-

Gewald reaction - Wikipedia. Available from: [Link]

- US3203989A - Process for the production of phenylhydrazine hydrochloride - Google Patents.

-

Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3 - MOLBASE Encyclopedia. Available from: [Link]

-

Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... - ResearchGate. Available from: [Link]

-

Ethyl cyanoacrylate - Wikipedia. Available from: [Link]

-

(E)-Ethyl 2-cyano-3-ethoxyacrylate - MySkinRecipes. Available from: [Link]

-

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC - NIH. Available from: [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - Scirp.org. Available from: [Link]

-

Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate - PrepChem.com. Available from: [Link]

-

Gewald Reaction - Organic Chemistry Portal. Available from: [Link]

-

New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF - ResearchGate. Available from: [Link]

-

Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate - Technical Disclosure Commons. Available from: [Link]

- CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents.

-

2-Fluorophenylhydrazine hydrochloride | C6H7FN2 | CID 423844 - PubChem. Available from: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. Available from: [Link]

-

Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC - NIH. Available from: [Link]

-

ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE - gsrs. Available from: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available from: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available from: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. Available from: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 5. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 6. US3203989A - Process for the production of phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. aoen.lookchem.com [aoen.lookchem.com]

- 8. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. m.molbase.com [m.molbase.com]

- 10. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the pyrazole core, a scaffold known for a wide range of biological activities, this molecule serves as a critical building block for the synthesis of novel therapeutic agents. The presence of three key functional groups—a nucleophilic amino group, a modifiable ester, and a strategically placed fluorophenyl substituent—provides a versatile platform for structural elaboration. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthesis, spectral characteristics, and chemical reactivity, providing researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their work.

Chemical Identity and Structure

The fundamental identity of this compound is established by its structural formula and systematic nomenclature. The molecule consists of a central pyrazole ring substituted at various positions, defining its unique chemical behavior.

-

IUPAC Name: ethyl 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylate

-

Molecular Formula: C₁₂H₁₂FN₃O₂[1]

-

Molecular Weight: 249.24 g/mol

-

Monoisotopic Mass: 249.09135 Da[1]

-

CAS Number: 22972-57-6

The structure features an N-1 substituted pyrazole with a 2-fluorophenyl group, an amino group at the C-5 position, and an ethyl carboxylate at the C-4 position. The ortho-fluorine atom on the phenyl ring introduces specific steric and electronic effects that can influence both its synthesis and its interaction with biological targets.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of the compound are crucial for its handling, storage, and application in synthetic protocols. While specific experimental data for the 2-fluoro isomer is sparse, reliable estimations can be made from its close structural analog, ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate.[2]

| Property | Value | Source/Basis |

| Appearance | White to off-white needles or crystalline solid | [2] (Analog-based) |

| Melting Point | 150-157 °C | [2] (Analog-based) |

| Solubility | Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water. | General for this class |

| Purity | Typically ≥95-98% (HPLC) | [2] |

| Storage | Store at room temperature in a dark place under an inert atmosphere. |

Synthesis and Mechanistic Rationale

The construction of the 5-aminopyrazole core is a well-established process in heterocyclic chemistry. The most common and efficient method involves the condensation-cyclization reaction between a substituted hydrazine and an activated cyanoacetate derivative.

Causality Behind Experimental Choices: The chosen synthetic pathway leverages readily available starting materials. The key precursor, ethyl 2-cyano-3-ethoxyacrylate (or ethyl (ethoxymethylene)cyanoacetate), possesses two electrophilic centers and a nitrile group. 2-Fluorophenylhydrazine serves as the binucleophilic reagent. The reaction is typically performed in a protic solvent like ethanol to facilitate proton transfer steps and is often refluxed to provide the necessary activation energy for the cyclization step.

Caption: General experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard syntheses of analogous 5-aminopyrazoles.[3][4]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluorophenylhydrazine (1.0 eq) in absolute ethanol (10 mL per gram of hydrazine).

-

Addition: To the stirred solution, add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) dropwise at room temperature. An exotherm may be observed.

-

Reaction: Heat the resulting mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will likely form. The product can be further precipitated by slowly adding cold water to the reaction mixture.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the purified solid in a vacuum oven at 40-50 °C to yield this compound as a crystalline solid.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. The following data are predicted based on the known spectral properties of its constituent parts and data from close analogs.[5][6][7]

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: Triplet (~1.3 ppm, 3H) and Quartet (~4.2 ppm, 2H).NH₂ Group: Broad singlet (~5.5-6.0 ppm, 2H).Pyrazole CH: Singlet (~7.8-8.0 ppm, 1H).2-Fluorophenyl Group: Complex multiplet pattern (~7.1-7.5 ppm, 4H) due to proton-fluorine coupling. |

| ¹³C NMR | Ethyl Group: ~14 ppm (CH₃) and ~60 ppm (CH₂).Pyrazole Ring: ~95 ppm (C4), ~150 ppm (C5), ~155 ppm (C3).Ester Carbonyl: ~165 ppm.Aromatic Carbons: ~115-160 ppm, with the C-F bond causing a large C-F coupling constant for the carbon directly attached to fluorine. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 249.Key Fragments: m/z 204 [M-OEt]⁺, m/z 176 [M-COOEt]⁺, m/z 95 [2-fluorophenyl]⁺. |

| IR (KBr, cm⁻¹) | N-H Stretch: 3300-3450 cm⁻¹ (two bands, asymmetric & symmetric).C=O Stretch: ~1680-1700 cm⁻¹ (ester).C=N/C=C Stretch: 1550-1620 cm⁻¹ (ring).C-F Stretch: ~1250 cm⁻¹ (aromatic). |

Chemical Reactivity and Derivatization Potential

The molecule is a versatile intermediate due to its multiple reactive sites, which can be addressed with high selectivity. This chemical versatility is the primary reason for its utility in drug discovery. The 5-aminopyrazole scaffold is a key starting material for a variety of fused heterocyclic systems.[8]

Caption: Key reactive centers on the molecule for further chemical modification.

-

The 5-Amino Group: This is the most nucleophilic site. It readily undergoes acylation with acid chlorides or anhydrides, alkylation, and can act as the key nitrogen nucleophile in cyclocondensation reactions to form fused pyrimidine rings (e.g., pyrazolo[3,4-d]pyrimidines), which are well-known purine bioisosteres.[8][9]

-

The 4-Ester Group: The ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents or activated in other ways.

-

The Pyrazole Ring: The pyrazole ring itself is relatively electron-rich and can undergo electrophilic substitution, although the existing substituents direct this reactivity. The C-3 position is a potential site for reactions like halogenation.

Applications in Research and Drug Development

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs.[10][11] this compound is a valuable intermediate for accessing novel compounds in several therapeutic areas:

-

Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[11] This scaffold allows for the synthesis of selective COX-2 inhibitors.

-

Oncology: The pyrazolo[3,4-d]pyrimidine core, readily synthesized from this intermediate, is isomeric with purine and is found in numerous kinase inhibitors used in cancer therapy.[2][9]

-

Analgesics and Other CNS Agents: The pyrazole structure is also found in compounds with analgesic and other central nervous system activities.[11]

Safety and Handling

Based on GHS information for structurally similar compounds like the non-fluorinated phenyl analog, this compound should be handled with care.[5]

-

Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced heterocyclic systems. Its well-defined synthesis, predictable reactivity, and the proven therapeutic potential of its derivatives make it an invaluable tool for researchers in drug discovery and development. A thorough understanding of its chemical properties, as detailed in this guide, is the first step toward unlocking its full potential in creating next-generation bioactive molecules.

References

-

NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate - Mass spectrum (electron ionization). [Link]

-

PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270. [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

ResearchGate. (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]

-

precisionFDA. ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. [Link]

-

SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. [Link]

-

ResearchGate. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

-

CORE. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

-

PubChemLite. This compound. [Link]

-

SpectraBase. ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. ethyl 5-{[(4-fluorophenyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

PubMed Central. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]

-

IRIS. Future Medicinal Chemistry. [Link]

- Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299. [Link]

-

CP Lab Chemicals. Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, min 95%, 10 grams. [Link]

-

SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[1H NMR] - Chemical Shifts. [Link]

-

NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate - IR Spectrum. [Link]

-

MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

-

Semantic Scholar. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. [Link]

Sources

- 1. PubChemLite - this compound (C12H12FN3O2) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 5. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. iris.unife.it [iris.unife.it]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility Determination of Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate in Dimethyl Sulfoxide (DMSO): A Methodological Whitepaper

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery and development. Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound featuring a pyrazole core, represents a class of molecules with significant potential in medicinal chemistry. Dimethyl sulfoxide (DMSO) is the preeminent solvent for the initial solubilization and storage of compound libraries due to its exceptional solvating power for a wide range of organic molecules.[1][2] This guide provides a comprehensive framework for researchers, detailing the theoretical underpinnings and a robust experimental protocol for determining the thermodynamic solubility of this specific pyrazole derivative in DMSO. We will explore the physicochemical properties of both the solute and the solvent, the critical distinction between kinetic and thermodynamic solubility, and a detailed, self-validating protocol using High-Performance Liquid Chromatography (HPLC) for quantification.

Theoretical Foundations of Solubility

Understanding the solubility of a compound requires an appreciation of the molecular interactions between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding of the specific intermolecular forces at play is essential for predicting and interpreting solubility data.

Physicochemical Properties of the Solute and Solvent

The solute, this compound, possesses several functional groups that dictate its polarity and potential for intermolecular interactions: a pyrazole ring, an amino group, an ethyl ester, and a fluorophenyl ring. These features suggest a molecule with moderate polarity, capable of acting as both a hydrogen bond donor (amino group) and acceptor (ester carbonyl, pyrazole nitrogens).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂FN₃O₂ | [3] |

| Molecular Weight | 249.24 g/mol | [4] |

| Appearance | White needles (reported for a similar isomer) | [4] |

| CAS Number | 618070-65-8 |[3] |

DMSO is a highly polar, aprotic solvent.[2][5] Its sulfoxide group contains a highly polarized S=O bond, making the oxygen atom an excellent hydrogen bond acceptor, while the lack of acidic protons means it does not act as a hydrogen bond donor. This characteristic allows it to effectively disrupt the crystal lattice of many organic compounds and solvate them.[1]

Table 2: Key Properties of Dimethyl Sulfoxide (DMSO)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | (CH₃)₂SO | [5] |

| Molar Mass | 78.13 g/mol | [5] |

| Density | 1.1004 g/cm³ | [5] |

| Boiling Point | 189 °C (372 °F) | [5] |

| Dielectric Constant | 47.2 | [2] |

| Solvent Type | Polar Aprotic |[5] |

The dissolution of the target pyrazole in DMSO is driven by favorable dipole-dipole interactions and the formation of hydrogen bonds between the compound's amino group and the sulfoxide oxygen of DMSO.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, the term "solubility" can refer to two distinct measurements: thermodynamic and kinetic.[6][7] Understanding this difference is crucial for designing relevant experiments and correctly interpreting the results.

-

Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[6][8] This value is independent of the method used for dissolution and is typically determined using the shake-flask method, which allows sufficient time (e.g., 24-48 hours) for the system to reach equilibrium.[9]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[8][10] The concentration at which the compound precipitates is its kinetic solubility. This method is high-throughput but often overestimates the true thermodynamic solubility because it can generate thermodynamically unstable, supersaturated solutions.[6][7][10]

For establishing a fundamental physicochemical property of a compound for formulation and preclinical development, determining the thermodynamic solubility is the gold standard. This guide will focus on this measurement.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 3. This compound CAS#: 618070-65-8 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectrum Analysis of Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate, a substituted pyrazole of interest in medicinal chemistry and drug development. We will dissect the expected chemical shifts, integration patterns, and spin-spin coupling, offering a rationale grounded in molecular structure and electronic effects. Furthermore, this whitepaper details the strategic application of two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, to achieve unambiguous resonance assignment. The methodologies presented herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the characterization of complex heterocyclic compounds.

Introduction: The Structural Significance of a Substituted Pyrazole

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in the design of bioactive molecules. The substituents—an aminopyrazole core, an ethyl carboxylate group, and a 2-fluorophenyl ring—each contribute unique electronic and steric properties that are critical to its function but also introduce complexity into its NMR spectra.

A precise and validated structural confirmation is the bedrock of any chemical research or drug development campaign. NMR spectroscopy provides the most detailed atomic-level insight into molecular architecture. This guide explains the causality behind spectral features, transforming the NMR spectrum from a raw dataset into a definitive structural proof.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is paramount for clear spectral assignment. The structure of this compound is numbered below for reference throughout this guide.

Caption: Molecular structure with IUPAC numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[2][3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H3 | ~7.8 - 8.0 | s (singlet) | 1H | - | This is the only proton on the pyrazole ring, with no adjacent protons, resulting in a singlet. Its position is downfield due to the aromaticity of the ring.[4][5] |

| Phenyl H (H3', H4', H5', H6') | ~7.2 - 7.6 | m (multiplet) | 4H | H-H & H-F | The four protons on the 2-fluorophenyl ring will be in a complex, overlapping region. Their signals are split by neighboring protons and by the fluorine atom, resulting in a complex multiplet.[6] |

| NH₂ | ~5.0 - 6.0 | br s (broad singlet) | 2H | - | Amine protons often appear as a broad singlet due to chemical exchange with trace water or intermolecular hydrogen bonding. The signal can be confirmed by D₂O exchange, which causes it to disappear.[3] |

| O-CH₂ | ~4.2 - 4.4 | q (quartet) | 2H | ³JHH ≈ 7.1 | These methylene protons are deshielded by the adjacent ester oxygen. They are split into a quartet by the three neighboring methyl (CH₃) protons (n+1 = 3+1 = 4). |

| CH₃ | ~1.2 - 1.4 | t (triplet) | 3H | ³JHH ≈ 7.1 | These methyl protons are split into a triplet by the two neighboring methylene (CH₂) protons (n+1 = 2+1 = 3). |

Predicted ¹³C NMR and ¹⁹F NMR Spectral Analysis

The ¹³C NMR spectrum identifies all unique carbon environments, while ¹⁹F NMR is highly specific for the fluorine-containing moiety.

¹³C NMR Analysis

Broadband proton-decoupled ¹³C NMR spectra show a single peak for each chemically distinct carbon. The key diagnostic feature will be the large coupling constants between carbon and fluorine atoms.[7]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) | Rationale |

|---|---|---|---|---|

| C=O | ~163 - 165 | s | - | Typical chemical shift for an ester carbonyl carbon. |

| C5 | ~152 - 154 | s | - | Carbon attached to the amino group, significantly deshielded. |

| C3 | ~140 - 142 | s | - | Aromatic carbon of the pyrazole ring. |

| C2' | ~158 - 162 | d (doublet) | ¹JCF ≈ 240-260 | The carbon directly bonded to fluorine shows a very large one-bond coupling constant.[8][9] |

| C1' | ~125 - 127 | d | ²JCF ≈ 10-15 | The ipso-carbon of the phenyl ring, two bonds away from fluorine. |

| C6' | ~130 - 132 | d | ²JCF ≈ 5-10 | Carbon adjacent to the C-F bond, showing a two-bond coupling. |

| C4' | ~128 - 130 | d | ³JCF ≈ 5-10 | Three-bond coupling to fluorine. |

| C3' | ~116 - 118 | d | ³JCF ≈ 20-25 | This carbon is ortho to the fluorine, showing a larger three-bond coupling. |

| C5' | ~124 - 126 | d | ⁴JCF ≈ 1-3 | Four-bond coupling to fluorine. |

| C4 | ~95 - 98 | s | - | This carbon is shielded by the two adjacent heteroatoms and the amino group. |

| O-CH₂ | ~59 - 61 | s | - | Standard chemical shift for an ethyl ester methylene carbon. |

| CH₃ | ~14 - 15 | s | - | Standard chemical shift for an ethyl ester methyl carbon. |

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[6][10][11][12] For this molecule, a single resonance is expected.

-

Chemical Shift: The chemical shift for a fluorine on an aromatic ring is typically in the range of -110 to -140 ppm (relative to CFCl₃).

-

Multiplicity: The primary coupling will be to the ortho proton (H3'), resulting in a doublet. Further smaller couplings to other protons (meta H4', para H5') may broaden the signal or resolve into a doublet of triplets. This coupling is invaluable for confirming the ortho-substitution pattern.

The Strategic Workflow: From 1D to 2D NMR for Unambiguous Assignment

While 1D spectra provide a foundational dataset, complex molecules with overlapping signals require 2D NMR for definitive structural confirmation. The following workflow represents a self-validating system for spectral assignment.[13][14][15][16]

Caption: A logical workflow for complete NMR spectral assignment.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). It would clearly show the correlation between the O-CH₂ and CH₃ protons of the ethyl group and map the connectivity within the 2-fluorophenyl ring.[15][17]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of all protonated carbons (e.g., C3, phenyl carbons, and ethyl carbons).[14][18]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away. This experiment is critical for identifying quaternary (non-protonated) carbons and connecting the different fragments of the molecule.

Key Expected HMBC Correlations:

The following diagram illustrates the crucial long-range correlations that would definitively prove the structure.

Sources

- 1. azooptics.com [azooptics.com]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The Duke NMR Center Coupling constants [sites.duke.edu]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nmr hsqc hmbc: Topics by Science.gov [science.gov]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. epfl.ch [epfl.ch]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate crystal structure.

An In-Depth Technical Guide to the Predicted Crystal Structure of Ethyl 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicted crystal structure of this compound, a molecule of significant interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific compound, this guide employs a robust comparative analysis of closely related, structurally determined pyrazole derivatives. By examining the crystal structures of ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, and ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, we can infer with a high degree of confidence the molecular geometry, supramolecular interactions, and crystal packing of the title compound. This guide is intended to provide researchers with a detailed structural framework to aid in the design and development of novel therapeutic agents based on the pyrazole scaffold.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and the ability to be readily functionalized have led to its incorporation into a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitutions on the pyrazole ring play a crucial role in defining the molecule's interaction with biological targets, making a thorough understanding of their three-dimensional structure paramount for rational drug design.[1][2]

The determination of a molecule's crystal structure via single-crystal X-ray diffraction provides the most precise information about its atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.[3][4][5] This knowledge is invaluable for understanding structure-activity relationships (SAR) and for the design of new molecules with improved efficacy and selectivity.

This guide focuses on this compound, a compound with significant potential in drug discovery. While the crystal structure of this specific molecule has not yet been reported in the Cambridge Structural Database (CSD), we can predict its structural features through a detailed comparative analysis of the known crystal structures of highly analogous compounds.

Predicted Molecular Structure and Geometry

The molecular structure of this compound is presented below. Our predictions for its bond lengths, bond angles, and overall conformation are based on a comparative analysis of three reference compounds:

-

Reference 1: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[1][2][6]

-

Reference 2: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate[7][8]

-

Reference 3: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CSD Refcode: RUVHUO)[9][10]

Table 1: Comparison of Key Crystallographic Data for Reference Compounds

| Parameter | Reference 1[1][2][6] | Reference 2[7][8] |

| Formula | C₁₃H₁₅N₃O₄S | C₁₁H₁₂N₄O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | Cc |

| a (Å) | 6.27869 (7) | 16.146 (5) |

| b (Å) | 15.43607 (12) | 14.653 (4) |

| c (Å) | 15.27141 (13) | 14.621 (4) |

| β (°) | 96.2633 (9) | 106.052 (8) |

| Volume (ų) | 1471.24 (2) | 3324.3 (16) |

| Z | 4 | 12 |

| Temperature (K) | 100 | 173 (2) |

Bond Lengths and Angles

The bond lengths and angles within the pyrazole ring are expected to be consistent with those observed in the reference structures, reflecting its aromatic character. The C-N and N-N bond lengths in the pyrazole core will likely fall within the range of 1.32-1.38 Å. The exocyclic C5-NH₂ bond is predicted to be approximately 1.35 Å. The geometry of the ethyl carboxylate group will also adopt a standard conformation.

A key structural feature to consider is the dihedral angle between the pyrazole ring and the 2-fluorophenyl ring. In Reference 1, the dihedral angle between the pyrazole and the tosyl-benzene ring is 77.48(3)°.[1][2] This significant twist is likely due to the steric bulk of the sulfonyl group. In contrast, for phenyl-substituted pyrazoles, this angle is generally smaller. The presence of the fluorine atom at the ortho position of the phenyl ring in the title compound is expected to induce a moderate twist to minimize steric hindrance with the pyrazole ring.

Conformational Analysis

The ethyl carboxylate group is expected to be roughly coplanar with the pyrazole ring to maximize conjugation. The orientation of the ethyl group itself may exhibit some flexibility. The 2-fluorophenyl group will likely be twisted out of the plane of the pyrazole ring, with the degree of torsion influenced by a balance of steric and electronic factors.

Predicted Supramolecular Interactions and Crystal Packing

The crystal packing of the title compound will be dictated by a network of intermolecular interactions, primarily hydrogen bonds. The amino group and the carbonyl oxygen of the ethyl carboxylate are the primary hydrogen bond donor and acceptor sites, respectively.

Sources

- 1. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 5-amino-1-[(4-methyl-phen-yl)sulfon-yl]-1H-pyrazole-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. researchgate.net [researchgate.net]

- 7. ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | C11H12N4O2 | CID 742041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

biological activity of ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate.

An In-Depth Technical Guide to the Biological Activity of Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Introduction: The Pyrazole Scaffold as a Privileged Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4][5] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This designation is reserved for molecular frameworks that can serve as ligands for diverse receptor types, leading to a wide spectrum of pharmacological activities.[3][4] Indeed, the pyrazole moiety is integral to the structure of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and several kinase inhibitors used in oncology.[2][4]

This guide focuses on a specific, promising derivative: This compound . This molecule combines several key pharmacophoric features: the core pyrazole ring, a crucial 5-amino group, a 4-ethoxycarbonyl group, and a 1-(2-fluorophenyl) substituent. While comprehensive biological data on this exact molecule is emerging, a robust body of literature on structurally analogous compounds allows us to delineate its probable biological activities and guide future research. This document, intended for researchers and drug development professionals, will synthesize existing knowledge on related pyrazole derivatives to provide a technical overview of the potential anti-inflammatory, anticancer, and antimicrobial activities of this compound. We will explore underlying mechanisms, present detailed experimental protocols for validation, and offer insights into its therapeutic potential.

Potential Biological Activities and Mechanistic Insights

The unique arrangement of functional groups on the this compound scaffold suggests a high likelihood of significant biological activity. The 5-aminopyrazole core is a well-established precursor for a multitude of bioactive fused heterocyclic systems and derivatives.[6][7] The following sections detail the most probable therapeutic applications based on extensive research into closely related analogues.

Anti-inflammatory and Analgesic Activity

A substantial body of evidence points to the potent anti-inflammatory and analgesic properties of pyrazole derivatives.[8][9][10][11] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[8] The structural features of the title compound are consistent with those of known COX inhibitors.

Plausible Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory effects of many pyrazole compounds is the inhibition of COX-1 and COX-2 enzymes.[8] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, pyrazole derivatives can effectively reduce prostaglandin production, thereby alleviating inflammatory symptoms. The specific substitutions on the pyrazole ring play a critical role in determining the potency and selectivity for COX-2 over COX-1, with selective COX-2 inhibition often leading to a more favorable gastrointestinal safety profile.[8]

Caption: Inhibition of Prostaglandin Synthesis by Pyrazole Compounds.

Supporting Data from Structurally Related Compounds

The following table summarizes the anti-inflammatory and analgesic activity of pyrazole derivatives structurally similar to the title compound.

| Compound Class | Assay | Key Findings | Reference |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Carrageenan-induced paw edema (rat) | Significant anti-inflammatory activity at 25 mg/kg.[8][12] | [8][12] |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Acetic acid writhing test (mice) | Significant analgesic effects.[8][12] | [8][12] |

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole | Carrageenan-induced paw edema (mice) | Reduced edema and cell migration.[13] | [13] |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives | Carrageenan-induced paw edema (rat) | Dimethoxyphenyl substituted derivatives showed significant activity.[11] | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely accepted in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping: Animals are randomly divided into groups (n=6 per group):

-

Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Standard Group: Receives a standard drug (e.g., Diclofenac sodium, 10 mg/kg).

-

Test Groups: Receive this compound at various doses (e.g., 10, 25, 50 mg/kg).

-

-

Compound Administration: The vehicle, standard, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Inflammation: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (V₀) and at specified intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group. Statistical significance is determined using an appropriate test, such as ANOVA followed by Dunnett's test.

Anticancer Activity

The pyrazole scaffold is a common feature in many targeted anticancer agents, particularly kinase inhibitors.[3][14] The aberrant activity of protein kinases is a hallmark of many cancers, making them prime targets for drug development.

Plausible Mechanism of Action: Kinase Inhibition

Many pyrazole-containing compounds exert their anticancer effects by inhibiting specific protein kinases involved in cancer cell proliferation, survival, and angiogenesis. For instance, recent studies have shown that 5-amino-1H-pyrazole-4-carboxamide derivatives can act as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), including drug-resistant mutants.[14] The 5-amino group often plays a critical role in forming key hydrogen bonds within the ATP-binding pocket of the kinase, while the substituted phenyl ring can occupy hydrophobic regions, leading to potent and selective inhibition.

Caption: General Workflow for Anticancer Drug Screening.

Supporting Data from Structurally Related Compounds

| Compound Class | Cancer Cell Line(s) | IC₅₀ Values | Reference |

| 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (imidazole analog) | HeLa, HT-29 | 0.737 µM (HeLa), 1.194 µM (HT-29) | [15] |

| 5-amino-1H-pyrazole-4-carboxamide derivatives | NCI-H520, SNU-16 | 19 nM (NCI-H520), 59 nM (SNU-16) against FGFRs | [14] |

| 1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives | A549 | 25 nM (CDK2 inhibition) | [3] |

Experimental Protocol: MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., HeLa, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM) is added. Control wells receive medium with vehicle (e.g., DMSO, <0.1%).

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity

The pyrazole nucleus is a constituent of various compounds demonstrating activity against a range of microbial pathogens, including bacteria and fungi.[4][16][17] Derivatives have shown promise against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2]

Plausible Mechanism of Action

The mechanisms of antimicrobial action for pyrazole derivatives are diverse. They can include inhibition of essential enzymes in microbial metabolic pathways, disruption of cell wall synthesis, or interference with DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] The specific mechanism is highly dependent on the substitution pattern of the pyrazole ring. For example, some N-substituted pyrazole derivatives have shown significant activity against both planktonic and biofilm-forming cells of Haemophilus species.[18]

Supporting Data from Structurally Related Compounds

| Compound Class | Organism(s) | Key Findings | Reference |

| Trifluoromethyl phenyl-substituted pyrazoles | S. aureus, E. faecalis | Potent inhibitors of Gram-positive bacteria; effective in eradicating biofilms.[4] | [4] |

| 5-amino-4-cyano-1H-pyrazole derivatives | Various bacteria and fungi | Moderate to high inhibition activities reported.[16] | [16] |

| N-ethyl-3-amino-5-oxo-4-phenyl-dihydropyrazole | H. influenzae, H. parainfluenzae | Significant activity against planktonic and biofilm cells with MIC values as low as 0.24 µg/mL.[18] | [18] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

-

MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.

Chemical Synthesis

This compound can be synthesized via the reaction of 2-Fluorophenylhydrazine with 2-cyano-3-methoxy-acrylic acid ethyl ester.[19] This synthetic route provides an efficient method for accessing the core scaffold for further derivatization and biological evaluation.

Future Perspectives and Conclusion

This compound is a molecule of significant interest for drug discovery. Based on a robust foundation of literature concerning structurally related pyrazole derivatives, this compound is predicted to exhibit a compelling profile of biological activities, most notably in the areas of anti-inflammatory, anticancer, and antimicrobial therapeutics.

-

The 1-(2-fluorophenyl) group is of particular importance, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

-

The 5-amino group is a key handle for both biological activity—often acting as a crucial hydrogen bond donor—and for further synthetic modification to create novel fused-ring systems or libraries of derivatives.

-

The 4-ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for interaction with biological targets.

The true therapeutic potential of this compound can only be unlocked through rigorous empirical validation. The experimental protocols detailed in this guide provide a clear roadmap for such an investigation. Future work should focus on synthesizing the compound and systematically screening it using the described in vitro and in vivo assays to confirm these predicted activities, determine its potency (IC₅₀/MIC values), and elucidate its precise mechanisms of action. The findings will be instrumental in guiding its journey from a promising chemical entity to a potential lead compound for the next generation of therapeutics.

References

- The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTII6QntVQoa74iU7PXFDx5jbfxTX4fw6-HHZ0N65Dl9HdMPHLidmO_mQtB8KNQKj-ADIMwqhjsGCIpMxiS18f5MMW51m-3sDxShIYzlUSQaSK_EZ-USBk5feZTnqULbw-JXlQrCj7JsqA5yr2jCiM4jWuxwOgPLnJao8IeejdKlc2B4H2j1X1v5GpUJF5JezatdDW8K-bbYYhuYzm206Jm0RU1_umvJFxITfWu99Xe_2mlA==]

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF--KA1oRiWLUe-IBTvF6vINLzDX_pJTBXkW717JvLlpXoTdkuiSLMk7xyTXOMx6UQlyoicxVIqCduR737CQ2tDCzWwYX7jfQ_92macELeKrmNRy7nteejpS9wItHdw8TuNGeojFr2jBFTLBM4UxHXpBT7wFg==]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvRO3Msb8icGtf5cFmODQaywbfk-vGd81DfnGqHcgaY5o6ibVHz5jE7ZUV5jiUenStKTyC5m6eGyQw8Ww2iMuRF70pYP-LbJyPPqtVZn1Vv8nLbtLqIX8pkLzHuw_AW2qPqCw3bpqH2DLGqgw=]

- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMgobBdl5pgOrbY6v4g2x3JAEhYX1fXyV_o1TXTvw80TRN8apHzjqlUUbTDIEOZNP7txf6P1CmwTXPlLGJiep5LebCq1KKqW1NSuS_vlGHBlQmIxFPuBHEWRMiCQBQ4m1F1GCTL_HjQICJx9Fr]

- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHt_8bXSixse9CYm2aRO1DWDsHnZaE7YtVR-qp4lWQKRwtXOkCLWbOKEwm-LVailQ2eZR9SV4IozmyG1xfrftHUzu4nyljRjbcCbtCmlfHgQqy2bdL9jB1p2H7tqyylX6SV6-wYA__PLN2e3uuH71xucJ74goXP5XHUWQhcv1Qwbc=]

- Ethyl 5-Amino-1-(4-fluorophenyl)pyrazole-4-carboxylate. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFpCgBWIFLa8kYWdZ2G_HE1yy2pVFIiI3aZLPgQdpLUtuTfZpt99hBKwCz6hpi8TUHMgToJWQApN_3SZ16SSEoqRFxlU0wpYGScjwKdeczYarGOx2N4VnG5hyE-SWjQ8FOZS8=]

- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYi5dawcsmqa0cb8sgS7N1ttokJWTksniFSPRmxm-a2jdAcbWkLMWnukODH6z7K9riuh_Up3KhxVt5M9Qy7d4gNh4gH_Fy9djzKy41ZA8Gr4C4UPQfoJUHrtCDJFIV2BBXCN7GHNtX]

- Current status of pyrazole and its biological activities. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6tiG1m5LNlGzRcAUs1S_UUon47TT_M2acqz3kPNocwys4onODFUqqMiOWmtbtOxQcaVpD9dU2S1FvCWA96l1Egz5-8pi3hqPWeDfMbujz_8K7zFFy6gZEavQozzXwe-D6AgjdgQZ4l5PkRPM=]

- This compound synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGILW2-Nih0FEq59p0ecgAJikVDL84hGDTVBHjK-Wt8EBzNifZHielVfkqT8P6aSyM-JsT3cihrucgh9AyepAwxH1T9yR7ljNk82bJLPhL63tX80I31-Wdb8DZySbkr9RaRkEgEJkjboLu8j0wXGUcKFg==]